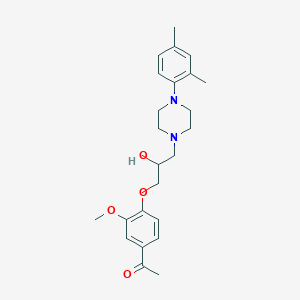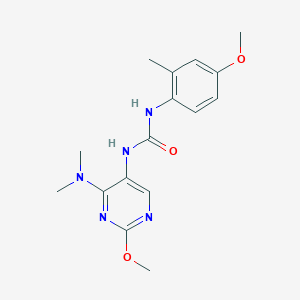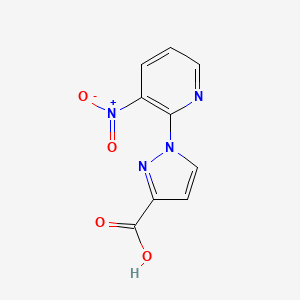
1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the transformation of 3-nitropyridin-4(1H)-one in reaction with hydrazine leads to the formation of 1H-pyrazole-3-carboxylic acid, as confirmed by independent synthesis and comparison of IR and 1H NMR spectra . Similarly, the synthesis of related compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, involves characterization by IR, NMR, and X-ray diffraction methods . These methods can potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic and X-ray diffraction techniques. For example, the crystal structure of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt has been determined, showing standard geometry with substituents either coplanar or perpendicular to the pyrazole ring . The molecular geometry of related compounds can be calculated using density functional methods, which are in agreement with X-ray data .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. The reactions of 1H-pyrazole-3-carboxylic acid with different binucleophiles lead to the formation of corresponding carboxamides and carboxylates, as studied by means of semi-empirical AM1 calculations . Additionally, the hydrazinolysis of nitropyridinones results in the formation of hydrazones, which upon oxidation yield 1H-pyrazole-3-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal packing of pyrazole carboxylic acids is dominated by strong hydrogen bonds, and the sodium salt of 4-nitropyrazole-3,5-dicarboxylic acid shows a six-coordinated octahedral environment for the Na cation . The vibrational frequencies and chemical shift values obtained from spectroscopic data provide insights into the physical properties of these compounds . Furthermore, the energetic properties of nitropyrazoles, such as those bearing a trinitromethyl moiety, have been characterized by NMR, IR spectroscopy, and X-ray diffraction, revealing high density and promising energetic performance .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Hydrazinolysis of 3-nitropyridin-4(1H)-one and its derivatives leads to the formation of compounds related to 1H-pyrazole-3-carboxylic acid, highlighting a method for generating pyrazole-based structures. These findings illustrate the versatility of 3-nitropyridin derivatives in synthesizing pyrazole compounds, confirmed through spectroscopic comparison with known compounds (Smolyar, 2010).
Chemical Reactions and Derivatives
- The reaction of 3-nitropyridin derivatives with hydrazine or hydrazones has been explored, leading to various pyrazole and carbodihydrazide derivatives. This suggests the potential for diverse chemical modifications and the synthesis of complex molecules from 3-nitropyridin-2-yl precursors (Şener et al., 2002).
Applications in Material Science
- Transition metal complexes involving pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing potential applications in coordination chemistry and material science. These studies provide insights into the structural aspects of metal-organic frameworks and their properties, which could be relevant for catalysis, sensing, or as functional materials (Radi et al., 2015).
Biological Activity
- Pyrazole derivatives have been studied for their antitumor, antifungal, and antibacterial activities, indicating the potential pharmaceutical applications of compounds derived from or related to 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid. The structural analysis and biological evaluations suggest specific pharmacophore sites for activity against breast cancer and microbes (Titi et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-nitropyridin-2-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)6-3-5-12(11-6)8-7(13(16)17)2-1-4-10-8/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULIGRUQIULKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)
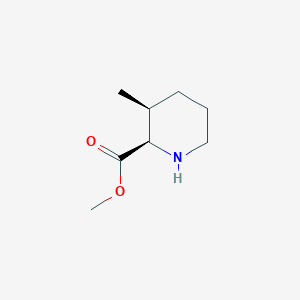
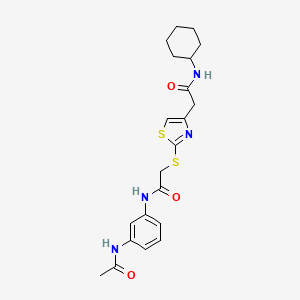

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)
![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

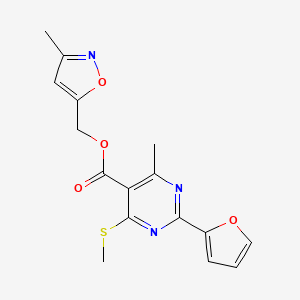
![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)

